molecular formula C15H14O4 B190970 O-Desmethylangolensin CAS No. 21255-69-6

O-Desmethylangolensin

Cat. No.: B190970
CAS No.: 21255-69-6
M. Wt: 258.27 g/mol
InChI Key: JDJPNKPFDDUBFV-UHFFFAOYSA-N
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Description

O-Desmethylangolensin is a phytoestrogen, an intestinal bacterial metabolite of the soy phytoestrogen daidzein. It is produced in some individuals who harbor specific gut bacteria capable of metabolizing daidzein. This compound has been associated with various health effects, including increased mammographic and bone density .

Mechanism of Action

Target of Action

O-Desmethylangolensin (O-DMA) is a phytoestrogen . It is an intestinal bacterial metabolite of the soy phytoestrogen daidzein . The primary targets of O-DMA are cells of the immune and nervous system . It interacts with these cells and modulates their function .

Mode of Action

O-DMA interacts with its targets by acting as a nonsteroidal estrogen . It is less structurally similar to 17b-estradiol than its parent compound, daidzein , thus it may exhibit different biological actions than daidzein .

Biochemical Pathways

The metabolism of daidzein to O-DMA is entirely dependent on one or more bacterial strains in the gut, including but not limited to Adlercreutzia equolifaciens, Eggerthella sp., and Slackia isoflavoniconvertens . These bacteria metabolize daidzein to O-DMA, which then interacts with cells of the immune and nervous system .

Pharmacokinetics

The pharmacokinetics of O-DMA involve its absorption, distribution, metabolism, and excretion (ADME). Dietary flavonoids, such as daidzein, are enzymatically hydrolyzed and absorbed in the intestine, and are conjugated to their glucuronide/sulfate forms by phase II enzymes in epithelial cells and the liver . The intestinal microbiota plays an important role in the metabolism of flavonoids found in foods . Some specific products of bacterial transformation, such as O-DMA, exhibit enhanced properties .

Result of Action

O-DMA possesses antioxidant activity . It is associated with 69% greater mammographic density and 6% bone density . Evidence from in vitro studies suggests that O-DMA has several cancer-related biological actions .

Action Environment

The action of O-DMA is influenced by the gut environment, specifically the presence of certain bacterial strains. Not all individuals harbor bacteria capable of metabolizing daidzein to O-DMA, and individuals can be classified as O-DMA producers and nonproducers . The presence of these bacteria and the production of O-DMA can be influenced by factors such as diet .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Desmethylangolensin can be synthesized from daidzein through bacterial metabolism. A novel oxygen-tolerant bacterium, Aeroto-AUH-JLC108, derived from Clostridium sp. AUH-JLC108, has been shown to efficiently convert daidzein to this compound under aerobic conditions . The reaction conditions involve the use of atmospheric oxygen, which significantly enhances the bioconversion capability compared to anaerobic conditions.

Industrial Production Methods

The industrial production of this compound primarily relies on the biotransformation of daidzein using specific bacterial strains. The process involves the isolation and domestication of bacteria capable of converting daidzein to this compound under controlled conditions. The use of oxygen-tolerant strains like Aeroto-AUH-JLC108 can improve the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

O-Desmethylangolensin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Baeyer-Villiger oxidation, which converts this compound to 2-(4-hydroxyphenyl) propionic acid .

Common Reagents and Conditions

    Oxidation: Baeyer-Villiger oxidation using peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic aromatic substitution using halogens or nitro groups.

Major Products

    Oxidation: 2-(4-hydroxyphenyl) propionic acid.

    Reduction: Dihydro-O-Desmethylangolensin.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    Equol: Another intestinal bacterial metabolite of daidzein with similar phytoestrogenic properties.

    Daidzein: The parent compound from which O-Desmethylangolensin is derived.

    Genistein: Another soy isoflavone with phytoestrogenic activity.

Uniqueness

This compound is unique in its specific production by certain gut bacteria and its distinct biological activities compared to other phytoestrogens. Unlike equol, which is more structurally similar to 17β-estradiol, this compound exhibits different binding affinities and biological actions .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJPNKPFDDUBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873154
Record name O-Desmethylangolensin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Desmethylangolensin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21255-69-6
Record name O-Desmethylangolensin
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Record name O-Desmethylangolensin
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Record name O-Desmethylangolensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21255-69-6
Source European Chemicals Agency (ECHA)
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Record name O-DESMETHYLANGOLENSIN
Source FDA Global Substance Registration System (GSRS)
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Record name O-Desmethylangolensin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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